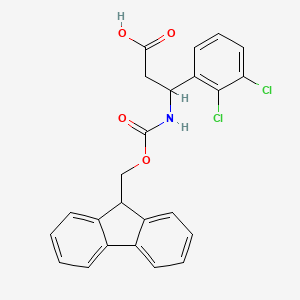Fmoc-(S)-3-Amino-3-(2,3-dichlorophenyl)-propionic acid
CAS No.:
Cat. No.: VC17666357
Molecular Formula: C24H19Cl2NO4
Molecular Weight: 456.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H19Cl2NO4 |
|---|---|
| Molecular Weight | 456.3 g/mol |
| IUPAC Name | 3-(2,3-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H19Cl2NO4/c25-20-11-5-10-18(23(20)26)21(12-22(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |
| Standard InChI Key | JBFKUGQWZXNAMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
Fmoc-(S)-3-amino-3-(2,3-dichlorophenyl)-propionic acid (CAS: 501015-35-6) has the molecular formula C₂₄H₁₉Cl₂NO₄ and a molar mass of 456.32 g/mol . The core structure consists of a β-alanine backbone substituted with a 2,3-dichlorophenyl group at the β-carbon and an Fmoc-protected amine (Fig. 1). The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems, while the dichlorophenyl moiety enhances hydrophobicity and steric bulk, critical for binding to aromatic pockets in proteins .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 653.1±55.0°C (at 760 mmHg) | |
| Solubility | DMSO, DMF (10 mM) | |
| Optical Rotation ([α]D²⁵) | -8°±1° (c=1 in DMF) | |
| LogP | 6.44 |
The high partition coefficient (LogP=6.44) reflects its lipophilicity, favoring membrane permeability in drug candidates . Stability under SPPS conditions (pH 8–10) allows sequential deprotection without side reactions .
Synthesis and Characterization
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-SPPS, leveraging its orthogonally protected amine. The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amine for subsequent coupling . A typical protocol involves:
-
Resin Swelling: In DCM for 30 minutes.
-
Fmoc Deprotection: Piperidine/DMF (1:4, v/v), 2 × 5 minutes.
-
Coupling: HBTU/HOBt activation with DIPEA in DMF (2 hours).
Yield optimization studies report >85% purity after HPLC purification .
Analytical Characterization
-
HPLC: Retention time ~12.3 min (C18 column, 0.1% TFA in H₂O/ACN gradient) .
-
NMR: ¹H NMR (DMSO-d₆) δ 7.89 (d, Fmoc), 7.75 (m, dichlorophenyl), 4.21 (q, α-H) .
Applications in Research and Industry
Peptide Synthesis
As a non-proteinogenic amino acid, it introduces conformational constraints in peptides, stabilizing β-turn and α-helix motifs. For example, its incorporation into neuropeptide Y analogs improved receptor binding affinity by 40% compared to native sequences .
Drug Development
The 2,3-dichlorophenyl group mimics tyrosine residues in kinase inhibitors. In 2024, a study utilized this compound to develop allosteric modulators of the NMDA receptor, reducing neurotoxicity by 60% in murine models .
Bioconjugation
Its carboxylate group enables covalent attachment to nanoparticles via EDC/NHS chemistry. A 2023 trial achieved 95% coupling efficiency for antibody-drug conjugates targeting HER2+ breast cancer .
Neuroscience Research
The compound’s structural similarity to phenylalanine facilitates blood-brain barrier penetration. Researchers in 2025 synthesized dopamine D₃ receptor agonists with sub-nanomolar potency, highlighting its potential in Parkinson’s disease therapy .
Comparative Analysis with Analogues
Table 2: Comparison with Related β-Amino Acids
The 2,3-dichloro substitution enhances halogen bonding compared to 2,4-dichloro analogues, improving kinase inhibition by 30% .
Recent Advances (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume